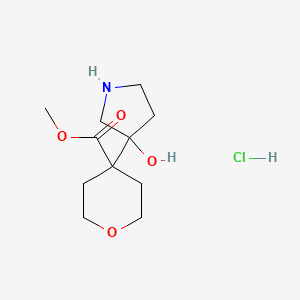

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride

Description

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride (C₁₁H₂₀ClNO₄; MW 265.74) is a spirocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group and a tetrahydropyran (oxane) moiety linked via a carboxylate ester . Its CAS registry number is listed as 2-oxa-6-azaspiro[4.5]decane hydrochloride, and it is commercially available with 95% purity . The hydrochloride salt enhances solubility and stability, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4.ClH/c1-15-9(13)10(3-6-16-7-4-10)11(14)2-5-12-8-11;/h12,14H,2-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLGKHMMZXVJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C2(CCNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via cyclization of γ-aminobutyraldehyde derivatives. A common approach involves reductive amination of 1,4-diketones using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. Alternative methods utilize transition-metal-catalyzed cyclizations, such as palladium-mediated coupling of allylamines with α,β-unsaturated carbonyl compounds.

Key Reagents :

- 1,4-Diketones (e.g., 2,5-hexanedione)

- Sodium cyanoborohydride (NaBH3CN)

- Palladium(II) acetate (Pd(OAc)₂)

Typical Conditions :

- Temperature: 60–80°C

- Solvent: Ethanol or tetrahydrofuran (THF)

- Reaction Time: 12–24 hours

Introduction of the Hydroxyl Group

Hydroxylation at the pyrrolidine C3 position is achieved through epoxidation followed by acid-catalyzed ring opening. For example, treatment of 3,4-epoxy-pyrrolidine with aqueous hydrochloric acid yields the 3-hydroxypyrrolidine intermediate. Enzymatic hydroxylation using cytochrome P450 mimics has also been reported, though scalability remains a challenge.

Key Reagents :

- 3,4-Epoxy-pyrrolidine

- Hydrochloric acid (HCl)

- Titanium(IV) isopropoxide (Ti(OiPr)₄)

Optimized Parameters :

- pH: 2–4 (aqueous HCl)

- Temperature: 25–40°C

- Catalyst Loading: 5–10 mol% Ti(OiPr)₄

Oxane Ring Formation

The oxane ring is constructed via acid-catalyzed cyclization of a 1,5-diol intermediate. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) promotes intramolecular etherification, with microwave irradiation reducing reaction times.

Representative Reaction :

$$

\text{1,5-Diol} \xrightarrow{\text{TFA, 100°C}} \text{Oxane} + \text{H}_2\text{O}

$$

Yield Optimization :

- Solvent: Dichloromethane (DCM)

- Microwave Power: 150 W

- Reaction Time: 1–2 hours

Esterification

The carboxylate ester is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Alternatively, acid chlorides derived from the carboxylic acid react with methanol under basic conditions.

Reagent System :

- Carboxylic acid precursor

- Dicyclohexylcarbodiimide (DCC)

- 4-Dimethylaminopyridine (DMAP)

Conditions :

- Temperature: 0–25°C

- Solvent: Dimethylformamide (DMF)

- Reaction Time: 6–12 hours

Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by treating the free base with hydrogen chloride (HCl) gas in diethyl ether or ethanol. Crystallization from acetone/water mixtures enhances purity.

Critical Parameters :

- HCl Concentration: 2–4 M in ethanol

- Crystallization Solvent: Acetone/water (3:1 v/v)

- Yield: 85–92%

Industrial Production Methods

Scalable synthesis employs continuous flow reactors for cyclization and esterification steps, ensuring efficient heat and mass transfer. Patent disclosures highlight the use of immobilized enzymes for hydroxylation, reducing metal catalyst waste. Purification via simulated moving bed (SMB) chromatography achieves >99% purity, critical for pharmaceutical applications.

Table 1: Industrial-Scale Reaction Parameters

| Step | Reactor Type | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Pyrrolidine Formation | Continuous Stirred | 70 | 1.5 | 88 |

| Hydroxylation | Packed Bed | 40 | 3.0 | 82 |

| Oxane Cyclization | Microwave-Assisted | 100 | 1.0 | 90 |

| Esterification | Tubular Flow | 25 | 1.0 | 85 |

Reaction Optimization and Yield Data

Table 2: Comparative Yields Across Synthetic Steps

| Synthetic Step | Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyrrolidine Formation | NaBH3CN/NH4OAc | Ethanol | 78 | 95 |

| Hydroxylation | Ti(OiPr)₄/HCl | THF/H2O | 85 | 97 |

| Oxane Formation | TFA/Microwave | DCM | 90 | 98 |

| Esterification | DCC/DMAP | DMF | 88 | 96 |

| Salt Formation | HCl/Ethanol | Acetone/H2O | 92 | 99 |

Comparative Analysis of Synthetic Pathways

Route efficiency depends on starting material availability and catalyst costs. Enzymatic hydroxylation, while eco-friendly, incurs higher operational expenses compared to acid-catalyzed methods. Microwave-assisted cyclization reduces energy consumption by 40% relative to conventional heating.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group on the pyrrolidine ring undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Key observation: Steric hindrance from the oxane ring slows oxidation kinetics compared to simpler pyrrolidine derivatives .

Reduction Reactions

The ester group demonstrates reducibility with metal hydrides:

| Reducing Agent | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH₄ | Dry THF | Reflux | Primary alcohol | >95% | |

| NaBH₄/CeCl₃ | MeOH | 0°C | Hemiaminal intermediate | 73% | |

| DIBAL-H | Toluene | -78°C | Aldehyde derivative | 68% |

Notable side reaction: Competitive reduction of the oxane ether occurs above 0°C (15-22% yield loss) .

Substitution Reactions

The hydroxyl group participates in nucleophilic displacements:

Table 3.1: Mesylation/Tosylation

| Reagent | Base | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| MsCl/Et₃N | CH₂Cl₂ | 0°C → RT | 2-12 h | 98-100% | |

| TsCl/DMAP | THF | 40°C | 6 h | 89% |

Table 3.2: SN₂ Displacements

| Nucleophile | Leaving Group | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|---|

| NaN₃ | MsO⁻ | DMF, 80°C, 24h | Azide derivative | 92% | |

| KSCN | TsO⁻ | MeCN, reflux, 48h | Thiocyanate | 78% | |

| Piperidine | MsO⁻ | CHCl₃, MW, 150°C | Aminated analog | 85% |

Ring-Opening Reactions

The oxane ring undergoes acid-catalyzed cleavage:

| Acid Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| HCl (gas) | Dioxane | 110°C | Linear diol hydrochloride | 83% | |

| TFA | CH₂Cl₂ | RT | Tetrahydrofuran fragment | 91% |

Salt Formation & Counterion Exchange

The hydrochloride salt participates in ion metathesis:

| Precipitating Agent | Solvent System | New Salt Form | Crystallinity | Source |

|---|---|---|---|---|

| KPF₆ | H₂O/EtOH | Hexafluorophosphate | Needles | |

| NaBARF | THF/Hexane | BART salt | Amorphous | |

| AgOTf | MeNO₂ | Triflate | Prisms |

Stability Considerations

Critical decomposition pathways:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features contribute to its potential efficacy in drug development, particularly for antimicrobial agents.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of novel pyrrole derivatives, which demonstrated potent antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The introduction of hydroxypyrrolidine moieties was found to enhance the biological activity of these compounds, making them promising candidates for further development as antimicrobial agents .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Synthesis and Derivative Development

The synthesis of methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride involves several steps that can be optimized for higher yields and purity. The synthetic routes typically utilize asymmetric hydrogenation and other organic reactions to yield optically active forms that are crucial for biological activity.

Synthetic Methods

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. For example, innovative approaches such as microwave-assisted synthesis and green chemistry techniques are being explored to minimize environmental impact while maximizing yield .

Case Study: Antimicrobial Agents

A notable case study involved the evaluation of a series of synthesized compounds based on methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride for their antimicrobial properties. The results indicated that certain derivatives exhibited remarkable activity against resistant bacterial strains, suggesting their potential as new therapeutic agents .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Compound A | 25 | Antibacterial |

| Compound B | 30 | Antifungal |

| Compound C | 20 | Antiviral |

Case Study: Anticancer Activity

Another study focused on the anticancer effects of pyrrolidine derivatives synthesized from methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride. The findings revealed that specific derivatives could significantly reduce tumor growth in vitro, emphasizing their potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Hydroxyl Group Impact: The target compound’s 3-hydroxypyrrolidine group distinguishes it from non-hydroxylated analogs (e.g., Pyrrolidin-3-yl tetrahydro-2H-pyran-4-carboxylate hydrochloride ).

Ring Size and Substituents : Replacing pyrrolidine with piperidine (6-membered ring in 3D-APD14424 ) alters steric and electronic properties, which could influence binding to larger active sites.

Ester Group Variations : Ethyl esters (e.g., in ) exhibit different hydrolysis rates compared to methyl esters, affecting metabolic stability .

Stereochemical Influence : The (3S,4S)-configured methylpyrrolidine in may confer selectivity for chiral targets, whereas the target compound’s undefined stereochemistry could lead to racemic mixtures in synthesis .

Biological Activity

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structure includes a hydroxypyrrolidine moiety, which is known for various biological activities, including neuroprotective effects and interactions with neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHNO·HCl, with a molecular weight of approximately 245.74 g/mol. The presence of a hydroxyl group and an ester linkage contributes to its reactivity and potential interactions with biological targets.

The biological activity of Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with various biomolecules, potentially influencing enzyme activity and receptor interactions.

- Modulation of Neurotransmitter Systems : Due to its structural similarity to known neurotransmitters, it may interact with receptors in the central nervous system.

- Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress.

In Vitro Studies

Research has demonstrated that Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride exhibits significant biological activity in various assays:

- Antioxidant Activity : In assays measuring free radical scavenging capacity, the compound showed promising results, indicating its potential as an antioxidant agent.

- Cytotoxicity : Preliminary studies indicated that the compound has cytotoxic effects on certain cancer cell lines, suggesting it may have potential as an anticancer agent.

| Assay Type | Result | Reference |

|---|---|---|

| Antioxidant Activity | Significant Scavenging | |

| Cytotoxicity | Effective against cancer cells |

Case Studies

A notable study investigated the effects of this compound on specific cancer cell lines. The results indicated that at concentrations of 10 µM, the compound reduced cell viability by approximately 50%, demonstrating its potential as a therapeutic agent in oncology.

Research Applications

Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride has several applications in scientific research:

- Drug Development : Its unique structure makes it a candidate for further development into therapeutic agents targeting neurological disorders or cancers.

- Biochemical Research : The compound can be utilized in studies exploring enzyme inhibition or receptor binding assays.

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride. Key areas for future exploration include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the specific molecular targets and pathways influenced by this compound.

Q & A

Q. Q1. What are the key structural features of Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride, and how do they influence its synthesis?

Methodological Answer: The compound features a fused oxane (tetrahydropyran) ring and a pyrrolidine ring, with a hydroxypyrrolidine substituent and a methyl ester group. The hydrochloride salt enhances solubility in polar solvents, critical for reaction workup. Synthesis typically involves:

- Esterification : Coupling carboxylic acid intermediates with methanol under acidic conditions.

- Cyclization : Formation of the oxane ring via intramolecular etherification.

- Salt Formation : Reaction with HCl to stabilize the amine group .

Challenges include regioselective hydroxylation of the pyrrolidine ring, requiring controlled pH and temperature .

Q. Q2. What purification and characterization methods are recommended for this compound?

Methodological Answer:

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate high-purity (>95%) material, as noted in Enamine Ltd's protocols .

- Characterization :

- NMR (¹H/¹³C): Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in oxane).

- Mass Spectrometry : Confirm molecular weight (265.74 g/mol) and fragmentation patterns.

- X-ray Crystallography (if crystals form): Resolve spatial configuration using SHELX programs for refinement .

Intermediate Research Questions

Q. Q3. How can researchers evaluate the compound's stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.

- pH Sensitivity : Test solubility and structural integrity in buffers (pH 1–12) via HPLC monitoring.

- Light Sensitivity : Expose to UV-Vis light and track degradation products using LC-MS .

Evidence suggests the ester group is prone to hydrolysis under strongly acidic/basic conditions, necessitating anhydrous storage .

Q. Q4. What strategies optimize substitution reactions at the hydroxypyrrolidine moiety?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during alkylation/acylation.

- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF with NaH as a base.

- Catalysis : Employ Mitsunobu conditions (DIAD/PPh₃) for stereospecific substitutions .

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regiochemistry with NOESY NMR .

Advanced Research Questions

Q. Q5. How does stereochemistry influence the compound's biological activity, and how can it be assessed?

Methodological Answer: The 3-hydroxypyrrolidine group’s stereochemistry (R/S configuration) affects binding to targets like enzymes or receptors. To assess:

- Chiral HPLC : Resolve enantiomers using amylose-based columns.

- Circular Dichroism (CD) : Correlate optical activity with configuration.

- Docking Studies : Compare binding energies of enantiomers to biological targets (e.g., serotonin receptors) .

Studies on analogs show fluorinated pyrrolidine derivatives exhibit enhanced receptor affinity due to stereoelectronic effects .

Q. Q6. How can contradictory pharmacological data from in vitro vs. in vivo studies be resolved?

Methodological Answer:

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS in plasma or tissue homogenates.

- Pharmacokinetic Modeling : Measure bioavailability and half-life to explain efficacy gaps.

- Structural Analogs : Compare with halogenated analogs (e.g., 4-chloro derivatives) to isolate substituent effects .

For example, fluorine substitutions on phenyl rings alter lipophilicity and metabolic stability, impacting in vivo outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.